REACTION_CXSMILES
|
O=[C:2]([CH2:9][CH2:10][CH3:11])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH3:12].S([O-])([O-])(=O)=O.[Mg+2]>C(OCC)C>[NH2:12][C:2]([CH2:9][CH2:10][CH3:11])=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OCC)CCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in portions as a drying agent
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=CC(=O)OCC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |